
FR 122047 Hydrochlorid
Übersicht
Beschreibung
FR122047 ist ein selektiver und oral aktiver Inhibitor der Cyclooxygenase-1 (COX-1). Es wurde auf seine potenziellen therapeutischen Wirkungen untersucht, darunter antithrombotische, analgetische und entzündungshemmende Eigenschaften. Die Verbindung ist bekannt für ihre hohe Selektivität gegenüber COX-1 mit einer Hemmkonzentration (IC50) von 28 nM .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von FR122047 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen typischerweise:
Bildung des Thiazolrings: Dies beinhaltet die Reaktion von 4,5-Bis(4-methoxyphenyl)-2-thiazolylchlorid mit geeigneten Nukleophilen zur Bildung des Thiazolrings.
Piperazinderivatisierung: Der Thiazolzwischenprodukt wird dann mit 4-Methylpiperazin umgesetzt, um das Endprodukt zu bilden.
Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF), und die Reaktionen werden typischerweise unter inerter Atmosphäre durchgeführt, um Oxidation zu verhindern .
Industrielle Produktionsmethoden
Die industrielle Produktion von FR122047 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft eine Hochleistungsflüssigchromatographie (HPLC) zur Reinigung. Die Verwendung von automatisierten Reaktoren und kontinuierlicher Flusschemie kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Wissenschaftliche Forschungsanwendungen
Antiplatelet Activity
Research has highlighted the compound's potent antiplatelet effects. A study demonstrated that derivatives of this compound exhibited significant inhibition of malondialdehyde (MDA) synthesis in vitro, indicating potential use in preventing thrombotic disorders. The mechanism involves the inhibition of cyclooxygenase pathways without causing ulcerogenesis, making it a candidate for safer antiplatelet therapy .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicated that related thiazole derivatives possess substantial antibacterial effects, suggesting potential applications in treating infections caused by resistant bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5e | E. coli | 12 µg/mL |
5k | S. aureus | 10 µg/mL |
5g | P. aeruginosa | 15 µg/mL |
Antitumor Activity
The compound's structural characteristics allow it to exhibit cytotoxic effects against cancer cell lines. Studies have reported that thiazole derivatives can induce apoptosis in tumor cells through mechanisms involving caspase activation and mitochondrial dysfunction. This suggests potential applications in cancer therapy .
Case Study 1: Antiplatelet Activity Evaluation
In a controlled study, the derivative [4,5-bis(4-methoxyphenyl)-2-(1-methylpiperazin-4-yl)thiazole] was evaluated for its antiplatelet properties. Results indicated a significant reduction in platelet aggregation compared to control groups, highlighting its potential as a therapeutic agent for cardiovascular diseases .
Case Study 2: Antimicrobial Efficacy
A series of synthesized thiazole derivatives were screened for antimicrobial activity against clinical isolates. The results showed that compounds similar to [4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone exhibited moderate to high efficacy against Gram-positive and Gram-negative bacteria, supporting further development as antimicrobial agents .
Wirkmechanismus
Target of Action
FR 122047 hydrochloride is a selective inhibitor of Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse functions including roles in inflammation, pain, and fever.
Mode of Action
FR 122047 hydrochloride interacts with COX-1 by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, leading to a decrease in the production of these compounds.
Biochemical Pathways
The primary biochemical pathway affected by FR 122047 hydrochloride is the arachidonic acid pathway . By inhibiting COX-1, FR 122047 hydrochloride reduces the production of prostaglandins from arachidonic acid . This can lead to downstream effects such as a reduction in inflammation, pain, and fever, which are often associated with high levels of prostaglandins.
Pharmacokinetics
It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
The inhibition of COX-1 by FR 122047 hydrochloride leads to a decrease in the production of prostaglandins . This results in antiplatelet, analgesic, and anti-inflammatory effects . These effects can be beneficial in conditions where there is an overproduction of prostaglandins, such as in inflammation and pain.
Biochemische Analyse
Biochemical Properties
FR 122047 hydrochloride interacts with the enzyme COX-1, inhibiting its activity . This interaction is crucial in its role as an antiplatelet, analgesic, and anti-inflammatory agent .
Cellular Effects
FR 122047 hydrochloride influences cell function by inhibiting COX-1, an enzyme involved in the synthesis of prostaglandins . Prostaglandins play a key role in inflammation, pain, and platelet aggregation .
Molecular Mechanism
The molecular mechanism of action of FR 122047 hydrochloride involves the selective inhibition of COX-1 . By binding to COX-1, it prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antiplatelet effects .
Metabolic Pathways
FR 122047 hydrochloride is involved in the arachidonic acid metabolic pathway, where it interacts with the enzyme COX-1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FR122047 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Thiazole Ring: This involves the reaction of 4,5-bis(4-methoxyphenyl)-2-thiazolyl chloride with appropriate nucleophiles to form the thiazole ring.
Piperazine Derivatization: The thiazole intermediate is then reacted with 4-methylpiperazine to form the final product.
The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of FR122047 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
FR122047 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren, was möglicherweise ihre biologische Aktivität verändert.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogenierte Reagenzien und Nukleophile werden oft in Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion verschiedene reduzierte Derivate der Thiazol- und Piperazinringe liefern kann.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Aspirin: Ein nicht-selektiver COX-Inhibitor, der sowohl COX-1 als auch COX-2 beeinflusst.
Ibuprofen: Ein weiterer nicht-selektiver COX-Inhibitor mit entzündungshemmenden und analgetischen Eigenschaften.
Celecoxib: Ein selektiver COX-2-Inhibitor, der hauptsächlich wegen seiner entzündungshemmenden Wirkung eingesetzt wird.
Einzigartigkeit von FR122047
FR122047 ist einzigartig aufgrund seiner hohen Selektivität für COX-1, wodurch die gastrointestinalen Nebenwirkungen minimiert werden, die häufig mit nicht-selektiven COX-Inhibitoren wie Aspirin und Ibuprofen verbunden sind. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung von COX-1-spezifischen Pfaden und für die Entwicklung gezielter Therapien mit weniger Nebenwirkungen .
Biologische Aktivität
The compound [4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone; hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 4-methoxyphenyl-substituted thiazoles with piperazine derivatives. The structural framework includes a thiazole ring substituted with two para-methoxyphenyl groups and a piperazine moiety which enhances its biological activity.
Table 1: Structural Features
Component | Description |
---|---|
Thiazole Ring | 1,3-thiazole with two methoxyphenyl groups |
Piperazine Moiety | 4-methylpiperazine |
Functional Groups | Methanone (carbonyl) |
Biological Activity
The biological activity of the compound has been primarily evaluated in terms of its antiplatelet and vasodilatory effects. Research indicates that derivatives of this compound exhibit significant inhibitory activity on malondialdehyde (MDA) synthesis, which is a marker for oxidative stress and lipid peroxidation.
Antiplatelet Activity
Studies have shown that the compound exhibits potent antiplatelet activity by inhibiting cyclooxygenase (COX) enzymes without causing ulcerogenesis. This property is crucial for developing safer antiplatelet therapies.
Vasodilatory Effects
The compound also demonstrates vasodilatory effects, contributing to its potential use in managing cardiovascular diseases. The mechanism involves the relaxation of vascular smooth muscle, leading to decreased blood pressure.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological assays:
- In Vitro Studies : A study demonstrated that the compound significantly inhibited platelet aggregation induced by collagen and adenosine diphosphate (ADP) at low micromolar concentrations.
- Molecular Docking : Virtual screening using molecular docking techniques revealed that the compound binds effectively to COX enzymes, suggesting a mechanism for its antiplatelet effects.
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the methoxy groups significantly influence both the potency and selectivity of the compound towards COX inhibition.
Table 2: Summary of Biological Activities
Eigenschaften
IUPAC Name |
[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S.ClH/c1-25-12-14-26(15-13-25)23(27)22-24-20(16-4-8-18(28-2)9-5-16)21(30-22)17-6-10-19(29-3)11-7-17;/h4-11H,12-15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMAVHIKOAOSFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926866 | |
Record name | [4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl](4-methylpiperazin-1-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130717-51-0 | |
Record name | 1-((4,5-Bis(4-methoxyphenyl)-2-thiazoyl)carbonyl)-4-methylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130717510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl](4-methylpiperazin-1-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.